molecular formula C12H14O2 B011790 4-(4-Hydroxyphenyl)cyclohexanone CAS No. 105640-07-1

4-(4-Hydroxyphenyl)cyclohexanone

Cat. No.: B011790
CAS No.: 105640-07-1
M. Wt: 190.24 g/mol
InChI Key: SLJYPZJZQIHNGU-UHFFFAOYSA-N
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Description

4-(4-Hydroxyphenyl)cyclohexanone is an organic compound with the molecular formula C12H14O2. It is characterized by a cyclohexanone ring substituted with a hydroxyphenyl group at the fourth position. This compound is a white to almost white crystalline solid and is known for its applications in various fields, including chemistry and pharmaceuticals .

Synthetic Routes and Reaction Conditions:

    Condensation Reaction: One common method involves the condensation of p-nitrophenol with cyclohexanone. Initially, p-nitrophenol is reacted with an alkaline solution to form sodium p-nitrophenol. This intermediate then undergoes a condensation reaction with cyclohexanone under basic conditions to yield this compound[][2].

    Hydroxylation Reaction: Another method involves the hydroxylation of cyclohexanone using a strong base such as sodium hydroxide in the presence of a suitable catalyst[][2].

Industrial Production Methods: Industrial production of this compound typically involves large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial to minimize by-products and maximize efficiency[2][2].

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Oxidation: Quinones and other oxidized products.

    Reduction: Alcohol derivatives.

    Substitution: Esters and ethers.

Scientific Research Applications

4-(4-Hydroxyphenyl)cyclohexanone has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and polymers.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Hydroxyphenyl)cyclohexanone involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with various biomolecules, influencing their structure and function. The ketone group can participate in nucleophilic addition reactions, further modulating biological pathways .

Comparison with Similar Compounds

    4-Phenylcyclohexanone: Similar in structure but lacks the hydroxy group, leading to different chemical reactivity and applications.

    4-(4-Methoxyphenyl)cyclohexanone: Contains a methoxy group instead of a hydroxy group, affecting its solubility and reactivity.

    4-(4-Aminophenyl)cyclohexanone:

Uniqueness: 4-(4-Hydroxyphenyl)cyclohexanone is unique due to the presence of both a hydroxy group and a ketone group, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

4-(4-hydroxyphenyl)cyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-2,5-6,10,13H,3-4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLJYPZJZQIHNGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CCC1C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80404724
Record name 4-(4-Hydroxyphenyl)cyclohexanone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105640-07-1
Record name 4-(4′-Hydroxyphenyl)cyclohexanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=105640-07-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-Hydroxyphenyl)cyclohexanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80404724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclohexanone, 4-(4-hydroxyphenyl)
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Synthesis routes and methods

Procedure details

200 ml of 4 N sulfuric acid were heated to 80° C. in a sulfonation flask and then treated with about 5% of a solution of 37.9 g of 4-(4-aminophenyl)cyclohexanone in 200 ml of 4 N sulfuric acid. Subsequently, the remaining solution of 4-(4-aminophenyl)cyclohexanone as well as a solution of 15.2 g of sodium nitrite in 45 ml of water were simultaneously added dropwise to the reaction mixture at 80° C. within 1.5 hours. Thereafter, the mixture was treated dropwise at 80° C. within 30 minutes with a solution of 9 g of sodium nitrite in 27 ml of water and stirred at 80° C. for a further 1 hour. After cooling the reaction mixture to 0° C. the separated crystals were removed by filtration under suction, washed with 200 ml of cold water and dried up to constant weight at 60° C. in a drying oven under a water-jet vacuum. The crystalline crude product (34.6 g) was suspended in 520 ml of ethyl acetate. The suspension was heated to reflux for 1 hour, then treated with 1.7 g of active carbon and then heated to reflux for a further 1 hour. The mixture was subsequently suction filtered (rinsing with 40 ml of warm ethyl acetate) and the filtrate was evaporated under a water-jet vacuum at a bath temperature of 40° C. Drying of the evaporation residue up to constant weight at 60° C. in a drying oven under a water-jet vacuum gave 32.2 g of 4-(4-hydroxyphenyl)cyclohexanone as yellow-brown crystals with m.p. 165°-166° C.
[Compound]
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(4-Hydroxyphenyl)cyclohexanone
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Customer
Q & A

Q1: Can 4-(4-hydroxyphenyl)cyclohexanone be used as a building block for more complex molecules?

A: Yes, this compound can be utilized as a precursor for synthesizing spirocyclic nitroxide compounds with potential applications in materials science. [] For instance, it can react with aryl hydroxylaminoalkyl ketones in the presence of ammonia to yield spirofused derivatives of 2,5-dihydroimidazole. [] These derivatives can be further modified through oxidation and acylation to introduce mesogenic fragments, potentially leading to liquid crystal materials. []

Q2: Are there efficient synthetic methods to obtain this compound?

A: Yes, this compound can be synthesized through the catalytic hydrogenation of bisphenol A. [] This reaction can be carried out using a palladium/alkali metal catalyst supported on a carrier in a suitable solvent. [] Importantly, this method offers high selectivity and yield, making it a practical route for obtaining the desired compound. []

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